Cas no 2228313-89-9 (1-(2-bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine)

1-(2-Bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine is a specialized organic compound featuring a cyclopropane ring substituted with an N-methylamine group and a 2-bromo-4-fluorobenzyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The bromo and fluoro substituents enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The cyclopropane ring contributes to steric and electronic effects, potentially influencing biological activity in drug discovery. Its well-defined molecular architecture ensures consistent performance in synthetic applications, particularly in the development of bioactive molecules. Proper handling and storage under inert conditions are recommended due to its sensitivity.
1-(2-bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine structure
2228313-89-9 structure
Product Name:1-(2-bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine
CAS No:2228313-89-9
MF:C11H13BrFN
MW:258.130025625229
CID:6407144
PubChem ID:165885016
Update Time:2025-10-28

1-(2-bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine
    • EN300-1924617
    • 1-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
    • 2228313-89-9
    • Inchi: 1S/C11H13BrFN/c1-14-11(4-5-11)7-8-2-3-9(13)6-10(8)12/h2-3,6,14H,4-5,7H2,1H3
    • InChI Key: KQLFZWIHBWMLPW-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CC1(CC1)NC)F

Computed Properties

  • Exact Mass: 257.02154g/mol
  • Monoisotopic Mass: 257.02154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

1-(2-bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine Pricemore >>

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Additional information on 1-(2-bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine

1-(2-Bromo-4-Fluorophenyl)methyl-N-Methylcyclopropan-1-amine: A Comprehensive Overview

1-(2-Bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine (CAS No. 2228313-89-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

Chemical Structure and Properties

1-(2-Bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine is a small molecule with a molecular formula of C10H13BrFN. The presence of a bromine atom and a fluorine atom in the phenyl ring, along with the cyclopropane ring and the N-methyl group, imparts distinct chemical and biological properties to this compound. The bromine and fluorine substituents can influence the compound's reactivity, solubility, and metabolic stability, making it an interesting candidate for drug development.

The cyclopropane ring is known for its high strain energy, which can affect the compound's conformational flexibility and binding affinity to biological targets. The N-methyl group further modulates the compound's lipophilicity and can enhance its ability to cross cell membranes. These structural features collectively contribute to the unique pharmacological profile of 1-(2-bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine.

Synthesis Methods

The synthesis of 1-(2-bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine involves several well-established organic chemistry techniques. One common approach is the reaction of 2-bromo-4-fluorobenzaldehyde with methylamine and cyclopropylmagnesium bromide. This multi-step process typically includes the formation of an intermediate imine, followed by reduction to yield the desired amine product.

Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, catalytic hydrogenation methods have been explored to improve yield and reduce side reactions. Additionally, green chemistry principles are increasingly being applied to minimize environmental impact and enhance sustainability in the synthesis process.

Biological Activity and Therapeutic Potential

1-(2-Bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine has shown promising biological activity in various preclinical studies. Research has focused on its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. Specifically, this compound has demonstrated selective binding to certain GPCRs, suggesting its potential as a lead molecule for developing new drugs.

In addition to GPCR modulation, studies have also explored the compound's effects on ion channels and enzyme activities. For example, it has been reported to inhibit specific ion channels involved in neuronal signaling, which could have implications for treating neurological disorders such as epilepsy and neuropathic pain.

Clinical Trials and Future Directions

The therapeutic potential of 1-(2-bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine is currently being evaluated through various stages of clinical trials. Early-phase trials have focused on assessing the safety and pharmacokinetics of the compound in healthy volunteers. Preliminary results indicate that it is well-tolerated at therapeutic doses with no significant adverse effects observed.

Ongoing research aims to further elucidate the mechanism of action of this compound and identify specific disease indications where it may be most effective. Potential applications include neurodegenerative diseases, psychiatric disorders, and chronic pain management. Collaborative efforts between academia and industry are underway to advance this promising molecule through clinical development.

Conclusion

1-(2-Bromo-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine (CAS No. 2228313-89-9) represents a fascinating example of how structural design can influence biological activity and therapeutic potential. Its unique chemical properties make it an attractive candidate for drug development in multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action, this compound holds promise for addressing unmet medical needs and improving patient outcomes.

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